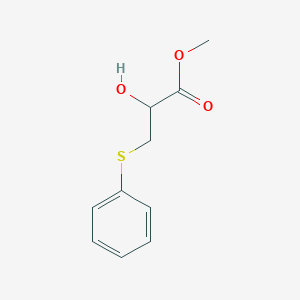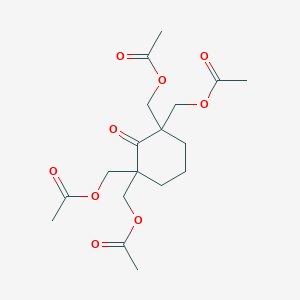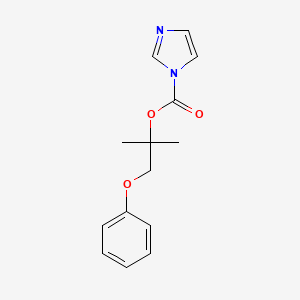![molecular formula C12H26O2 B14316356 1-[2-(Pentyloxy)ethoxy]pentane CAS No. 106003-55-8](/img/structure/B14316356.png)
1-[2-(Pentyloxy)ethoxy]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Pentyloxy)ethoxy]pentane is an organic compound with the molecular formula C12H26O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structure, which includes two pentyl groups connected by an ethoxy bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[2-(Pentyloxy)ethoxy]pentane can be synthesized through a Williamson ether synthesis reaction. This involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction scheme is as follows:
[ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ]
In this case, the alkoxide ion is derived from pentanol, and the alkyl halide is 2-bromoethoxy pentane. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Pentyloxy)ethoxy]pentane can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form peroxides or other oxidative products.
Reduction: Reduction reactions can break the ether bond, yielding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or alkoxides (RO^-) can be used in substitution reactions.
Major Products Formed
Oxidation: Peroxides or aldehydes.
Reduction: Alcohols.
Substitution: New ethers or other substituted products.
Aplicaciones Científicas De Investigación
1-[2-(Pentyloxy)ethoxy]pentane has various applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Potential use in studying membrane permeability due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to solubilize hydrophobic compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-[2-(Pentyloxy)ethoxy]pentane involves its interaction with molecular targets through its ether linkage. The compound can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1-ethoxy-pentane: Similar structure but with only one ether linkage.
2-ethoxy-3-methylpentane: Contains an additional methyl group, affecting its reactivity and physical properties.
Diethyl ether: A simpler ether with two ethyl groups.
Uniqueness
1-[2-(Pentyloxy)ethoxy]pentane is unique due to its dual ether linkages and longer alkyl chains, which provide distinct solubility and reactivity characteristics compared to simpler ethers. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
106003-55-8 |
|---|---|
Fórmula molecular |
C12H26O2 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
1-(2-pentoxyethoxy)pentane |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-9-13-11-12-14-10-8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
LNVSOMKWPGPNOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCCOCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)


methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)

![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)

![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
